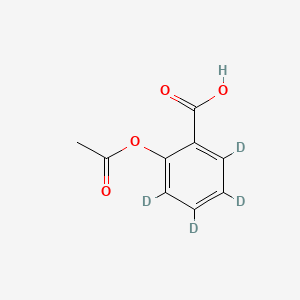
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is an isotope labelled compound . It is an impurity of histamine . The molecular formula is C6H5N2O2D3 and the molecular weight is 143.16 .
Molecular Structure Analysis
The molecular structure of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid consists of an imidazole ring with a methyl group at the 1-position and an acetic acid group at the 4-position . The presence of deuterium (D) indicates that it is an isotopically labelled compound .Physical And Chemical Properties Analysis
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid is a solid compound . .Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Ethylation of imidazole-4-acetate methyl ester produces 1-ethyl-1H-Imidazol-4-ylacetic acid methyl ester, which can be used to synthesize compounds with CuCl2, showing potential in electrochemical applications (Banerjee et al., 2013).
- A pair of derivatization reagents including a variant of 1-methyl-1H-imidazole were developed for labeling aldehydes, useful in high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Sun et al., 2014).
Catalysis and Green Chemistry
- Imidazol-1-yl-acetic acid serves as a green, efficient organocatalyst for solvent-free synthesis of 1,8-dioxooctahydroxanthenes, highlighting its role in promoting sustainable chemical processes (Nazari et al., 2014).
- 3-Methyl-1-(4-sulfonic acid)butylimidazolium hydrogen sulfate, a related compound, acts as a catalyst for the synthesis of 1,2,4,5-tetrasubstituted imidazoles under solvent-free conditions, emphasizing its utility in green chemistry (Davoodnia et al., 2010).
Biochemical Applications
- Synthesis of a histamine metabolite, 1-methyl-4-(β-aminoethyl)-imidazole, illustrates the biochemical significance of imidazole derivatives in understanding metabolic pathways (Rothschild & Schayer, 1958).
- Novel amino acid-based imidazolium zwitterions, similar in structure to 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid, were studied as green corrosion inhibitors, showing the interdisciplinary applications of these compounds (Srivastava et al., 2017).
Analytical and Material Science
- The use of 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid derivatives in the synthesis of fluorescent compounds for selective determination of Co2+ ions demonstrates their potential in analytical chemistry (Li Rui-j, 2013).
- Synthesis of various imidazole derivatives, including those structurally similar to 1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid, shows their relevance in the development of new materials with potential applications in fields like optoelectronics and sensor technologies (Ahmad et al., 2018).
Propriétés
Numéro CAS |
122380-33-0 |
|---|---|
Nom du produit |
1-Methyl-d3-1H-Imidazol-4-yl Acetic Acid |
Formule moléculaire |
C6H5N2O2D3 |
Poids moléculaire |
143.16 |
Apparence |
Solid |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Numéros CAS associés |
2625-49-2 (unlabelled) |
Étiquette |
Imidazol Impurities |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













